REACTION_CXSMILES
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[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2[CH2:7][CH2:8][CH2:9][CH2:10][C:2]1=2.[F:12][C:13]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:14]=1[NH2:15]>CC(C)=O>[F:12][C:13]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:14]=1[NH:15][C:4](=[O:5])[C:3]1[CH2:7][CH2:8][CH2:9][CH2:10][C:2]=1[C:1]([OH:6])=[O:11]
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Name
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|
Quantity
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16 g
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Type
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reactant
|
Smiles
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C1(C2=C(C(=O)O1)CCCC2)=O
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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FC1=C(N)C=CC(=C1)Br
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
CC(=O)C
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Type
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CUSTOM
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Details
|
after stirring at 40°-45° C. for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
the mixture was concentrated to dryness under reduced pressure
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Type
|
WASH
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Details
|
The resultant crystals were washed with n-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)Br)NC(C1=C(C(=O)O)CCCC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |